molecular formula C27H56N2O B1221419 Behenamidopropyl dimethylamine CAS No. 60270-33-9

Behenamidopropyl dimethylamine

Cat. No.: B1221419
CAS No.: 60270-33-9
M. Wt: 424.7 g/mol
InChI Key: MNAZHGAWPCLLGX-UHFFFAOYSA-N
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Description

Behenamidopropyl dimethylamine is a chemical compound widely used in the cosmetics and personal care industry. It is known for its anti-static and emulsifying properties, making it a valuable ingredient in hair care products such as conditioners, shampoos, and hair masks. The compound is characterized by a long carbon chain (behenyl group) and amine groups, which enhance its affinity for hair and skin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Behenamidopropyl dimethylamine is synthesized through a chemical process involving the reaction of behenyl alcohol with dimethylamine and propylene oxide. This process results in the formation of a quaternary ammonium compound with a long carbon chain .

Industrial Production Methods: In industrial settings, this compound is produced by amidation at high temperature under acidic catalysis between high purity behenic acid and dimethylaminopropylamine. Behenic acid is a vegetable-origin fatty acid derived from the hydrogenation of high erucic acid rapeseed oil .

Chemical Reactions Analysis

Types of Reactions: Behenamidopropyl dimethylamine primarily undergoes substitution reactions due to the presence of amine groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of this compound.

Scientific Research Applications

Behenamidopropyl dimethylamine has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism by which behenamidopropyl dimethylamine exerts its effects is through its interaction with hair and skin. The long carbon chain (behenyl group) provides hydrophobic interactions, while the amine groups form electrostatic interactions with the hair and skin surface. This dual interaction helps to reduce static electricity, improve detangling, and enhance the overall manageability of hair .

Comparison with Similar Compounds

    Stearamidopropyl dimethylamine: Similar in structure but derived from stearic acid, it also has conditioning properties.

    Cetrimonium chloride: Another conditioning agent used in hair care products, but with a different chemical structure.

    Polyquaternium-10: A polymeric conditioning agent used in various personal care products.

Uniqueness: Behenamidopropyl dimethylamine is unique due to its long carbon chain, which provides superior conditioning and anti-static properties compared to other similar compounds. Its ability to improve combability and impart a silky feel to hair makes it a preferred choice in high-end hair care formulations .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]docosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H56N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(30)28-25-23-26-29(2)3/h4-26H2,1-3H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAZHGAWPCLLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H56N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209025
Record name N-[3-(Dimethylamino)propyl]docosanamide
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URL https://comptox.epa.gov/dashboard/DTXSID90209025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60270-33-9
Record name Behenic acid dimethylaminopropylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60270-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Behenamidopropyl dimethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060270339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(Dimethylamino)propyl]docosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(dimethylamino)propyl]docosanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BEHENAMIDOPROPYL DIMETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4O854526J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Behenic acid (LUNAC BA, manufactured by Kao Corporation) and dimethyl aminopropylamine were subjected as starting materials to amidation reaction to give behenic acid dimethylaminopropylamide. The purity was 98%, and other components include unreacted behenic acid, unreacted amine, water, etc. The composition of the fatty acid residue (R4CO) was C17H35CO/C19H39CO/C21H43CO/C23H47CO=1%/9%/88%/2%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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